molecular formula C7H16ClNO2 B13636351 (4R,5S)-1-methylazepane-4,5-diolhydrochloride

(4R,5S)-1-methylazepane-4,5-diolhydrochloride

Cat. No.: B13636351
M. Wt: 181.66 g/mol
InChI Key: IMHBMOGFIFIPBJ-UKMDXRBESA-N
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Description

(4R,5S)-1-Methylazepane-4,5-diol hydrochloride is a chiral azepane derivative featuring a seven-membered ring with hydroxyl groups at the 4 and 5 positions and a methyl substituent at the 1-position. Its hydrochloride salt form enhances solubility and stability, making it relevant in pharmaceutical and synthetic chemistry. The stereochemistry (4R,5S) is pivotal, as it influences molecular interactions, optical activity, and biological activity .

Properties

Molecular Formula

C7H16ClNO2

Molecular Weight

181.66 g/mol

IUPAC Name

(4R,5S)-1-methylazepane-4,5-diol;hydrochloride

InChI

InChI=1S/C7H15NO2.ClH/c1-8-4-2-6(9)7(10)3-5-8;/h6-7,9-10H,2-5H2,1H3;1H/t6-,7+;

InChI Key

IMHBMOGFIFIPBJ-UKMDXRBESA-N

Isomeric SMILES

CN1CC[C@H]([C@H](CC1)O)O.Cl

Canonical SMILES

CN1CCC(C(CC1)O)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5S)-1-methylazepane-4,5-diolhydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable azepane derivative.

    Hydroxylation: Introduction of hydroxyl groups at the 4 and 5 positions using reagents such as osmium tetroxide or hydrogen peroxide.

    Methylation: The methyl group is introduced at the 1 position using methylating agents like methyl iodide.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of (4R,5S)-1-methylazepane-4,5-diolhydrochloride may involve:

    Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent quality and yield.

    Purification: Employing crystallization or chromatography techniques to achieve high purity.

    Quality Control: Implementing rigorous quality control measures to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

(4R,5S)-1-methylazepane-4,5-diolhydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or aldehydes using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to form different derivatives, such as amines, using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, osmium tetroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of chlorides or bromides.

Scientific Research Applications

(4R,5S)-1-methylazepane-4,5-diolhydrochloride has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

    Medicine: Explored for its therapeutic potential in treating neurological disorders.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (4R,5S)-1-methylazepane-4,5-diolhydrochloride involves:

    Molecular Targets: The compound interacts with specific enzymes and proteins, altering their activity.

    Pathways Involved: It may modulate signaling pathways related to neurotransmission and cellular metabolism.

Comparison with Similar Compounds

Key Analog: (4S,5S)- and (4R,5R)-Octane-4,5-diol Derivatives

Studies on diastereomeric pairs such as (4S,5S)-4b and (4R,5R)-4b (octane-4,5-diol derivatives) highlight the impact of stereochemistry on physical and chemical properties:

Property (4S,5S)-4b (4R,5R)-4b
Retention Time (GC) 7.8 min (DEX-CB column, 130°C) 8.2 min (DEX-CB column, 130°C)
Optical Rotation [α]D = −42.1 (c 0.96 in CHCl3) [α]D = +44.4 (c 0.12 in EtOH)
NMR Shifts (1H) δ 4.99 (m, 2H), 2.06 (s, 6H) Consistent with enantiomeric pair

The (4R,5S) configuration of the target compound would likely exhibit intermediate retention times and optical rotations compared to its diastereomers, as observed in related systems .

Functional Group Modifications

Acetylated Derivatives: (4S,5S)-5b

Acetylation of (4S,5S)-4b yields (4S,5S)-5b, a diacetoxy compound with distinct NMR and chromatographic behavior:

  • Retention Time (GC): 7.7 min vs. 7.9 min for (4R,5R)-5b .
  • NMR Data: δ 170.7 (C=O), 73.7 (CH-OAc), confirming esterification .

This suggests that derivatization of (4R,5S)-1-methylazepane-4,5-diol hydrochloride (e.g., acetylation) would similarly alter polarity and spectroscopic signatures, critical for analytical identification.

Crystalline and Hydrogen-Bonding Behavior

Comparison with (2S,3S,4R,5S)-Pyrrolidine Hydrochloride

The crystal structure of (2S,3S,4R,5S)-3,4-dihydroxy-5-methyl-2-nonyl-pyrrolidine hydrochloride (orthorhombic, P212121) reveals:

  • Hydrogen-Bond Network: Chloride ions act as acceptors, forming a tetrahedral geometry with hydroxyl and ammonium groups as donors .
  • Packing: Alternating polar (hydrogen-bonded) and nonpolar (alkyl chain) layers along the c-axis .

While the azepane ring introduces conformational flexibility compared to pyrrolidine, the hydrochloride salt form in both compounds promotes similar ionic interactions and crystalline stability.

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